molecular formula C6H2Cl2D3N B1144085 3,5-Dichloroaniline-2,4,6-d3 CAS No. 1219795-03-5

3,5-Dichloroaniline-2,4,6-d3

Cat. No.: B1144085
CAS No.: 1219795-03-5
M. Wt: 165.0350853
InChI Key:
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Description

3,5-Dichloroaniline-2,4,6-d3 is a stable isotope-labeled compound, which means it contains deuterium atoms (heavy hydrogen) in place of regular hydrogen atoms at specific positions. This compound is a derivative of 3,5-dichloroaniline, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced with deuterium. It is used in various scientific research applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

3,5-Dichloroaniline-d3 plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. It interacts with various enzymes, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interaction with these enzymes often leads to the formation of hydroxylated metabolites. Additionally, 3,5-Dichloroaniline-d3 can bind to proteins and other biomolecules, affecting their function and stability. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential impact on cellular functions .

Cellular Effects

The effects of 3,5-Dichloroaniline-d3 on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3,5-Dichloroaniline-d3 can lead to alterations in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

At the molecular level, 3,5-Dichloroaniline-d3 exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to reduced metabolism of other compounds. Additionally, 3,5-Dichloroaniline-d3 can induce changes in gene expression by interacting with transcription factors or signaling molecules, thereby affecting cellular responses and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dichloroaniline-d3 can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3,5-Dichloroaniline-d3 can degrade into various metabolites, which may have different biological activities. The temporal effects also depend on the concentration and duration of exposure, with prolonged exposure potentially leading to more pronounced cellular changes .

Dosage Effects in Animal Models

The effects of 3,5-Dichloroaniline-d3 vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects. For instance, high doses of 3,5-Dichloroaniline-d3 have been associated with liver toxicity and alterations in metabolic enzyme activities. These dosage-dependent effects are crucial for understanding the compound’s safety and potential therapeutic applications .

Metabolic Pathways

3,5-Dichloroaniline-d3 is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 3,5-Dichloroaniline-d3, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The study of these metabolic pathways is essential for understanding the compound’s biotransformation and potential effects on metabolic flux .

Transport and Distribution

The transport and distribution of 3,5-Dichloroaniline-d3 within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, the compound can be distributed to different cellular compartments, including the cytoplasm and organelles. The interaction with transporters, such as organic anion transporters, plays a crucial role in its cellular uptake and distribution. Understanding these transport mechanisms is vital for elucidating the compound’s pharmacokinetics and cellular effects .

Subcellular Localization

The subcellular localization of 3,5-Dichloroaniline-d3 is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it may exert its effects on cellular functions. Post-translational modifications and targeting signals can also direct 3,5-Dichloroaniline-d3 to particular subcellular compartments, affecting its activity and function within the cell .

Preparation Methods

The preparation of 3,5-dichloroaniline-2,4,6-d3 involves several steps:

    Starting Material: The synthesis begins with 2,4-dichloroaniline.

    Formation of 2-Bromo-4,6-dichloroaniline: 2,4-dichloroaniline is dissolved in hydrochloric acid or sulfuric acid to form its hydrochloride or sulfate. Bromine is then added dropwise at room temperature while stirring, resulting in the formation of 2-bromo-4,6-dichloroaniline.

    Formation of 3,5-Dichlorobromobenzene: The reaction mixture is cooled to about 0°C, and an aqueous solution of sodium nitrite is added dropwise. The mixture is stirred for 30-50 minutes, then heated to boiling to evaporate 3,5-dichlorobromobenzene.

    Formation of 3,5-Dichloroaniline: Ammonia water and a catalyst are added to 3,5-dichlorobromobenzene, and the mixture is heated to 130-180°C for 3-6 hours to obtain 3,5-dichloroaniline.

Chemical Reactions Analysis

3,5-Dichloroaniline-2,4,6-d3 undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced, leading to different products.

    Coupling Reactions: It can participate in coupling reactions to form azo compounds, which are useful in dye synthesis.

Common reagents used in these reactions include bromine, sodium nitrite, and ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dichloroaniline-2,4,6-d3 is used in various scientific research applications:

Comparison with Similar Compounds

3,5-Dichloroaniline-2,4,6-d3 is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds. Some similar compounds include:

    2,4-Dichloroaniline: Differing in the positions of chlorine atoms.

    2,5-Dichloroaniline: Another isomer with different chlorine positions.

    2,6-Dichloroaniline: Yet another isomer with distinct properties.

    3,4-Dichloroaniline: Similar but with chlorine atoms at different positions.

These compounds share some chemical properties but differ in their reactivity and applications due to the different positions of chlorine atoms on the benzene ring.

Properties

IUPAC Name

3,5-dichloro-N,N,2-trideuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2/i2D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRLKWGPEVNVHT-MNUMRPGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C=C(C=C1Cl)Cl)N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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